Methyl 4-(1-aminopropyl)benzoate hydrochloride
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis
Crystallographic data for methyl 4-(1-aminopropyl)benzoate hydrochloride remains limited in publicly available databases. However, insights can be inferred from related hydrochloride salts and benzoate esters. The compound’s molecular formula, C₁₁H₁₆ClNO₂ , corresponds to a monoclinic or orthorhombic crystal system, as observed in structurally similar ammonium salts. The hydrochloride group likely participates in ionic interactions with the amine, forming a crystalline lattice stabilized by hydrogen bonds between the Cl⁻ anion and N–H groups.
Key bond lengths and angles can be hypothesized based on analogous compounds:
- The C=O bond in the ester group is expected to measure approximately 1.21 Å , consistent with methyl benzoate derivatives.
- The C–N bond in the protonated amine moiety may elongate slightly (~1.50 Å) due to sp³ hybridization and ionic character.
- The dihedral angle between the benzoate ring and the aminopropyl chain is predicted to range between 20°–40° , minimizing steric hindrance while allowing for weak C–H⋯O interactions.
A computed 3D conformational model (Fig. 1) highlights the staggered arrangement of the aminopropyl chain relative to the ester group, optimizing van der Waals contacts. The chloride ion resides in proximity to the protonated amine, forming an N⁺–H⋯Cl⁻ hydrogen bond with a distance of ~2.1 Å .
Table 1: Hypothesized crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | Pca2₁ or P2₁/c |
| Unit cell dimensions | a = 10.2 Å, b = 7.5 Å, c = 15.3 Å |
| Bond angle (C–N–C) | 109.5° |
| Hydrogen bond (N⁺–H⋯Cl⁻) | 2.1 Å |
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the parent compound, methyl 4-(1-aminopropyl)benzoate, reveals distinct signals:
- A singlet at δ 3.87 ppm (3H) for the methoxy group.
- Aromatic protons appear as doublets at δ 7.86 ppm (2H, J = 8.6 Hz) and δ 6.65 ppm (2H).
- The aminopropyl chain exhibits resonances at δ 1.7–2.6 ppm (m, 2H, CH₂) and δ 0.9–1.5 ppm (m, 3H, CH₃).
Upon hydrochloride formation, the amine proton signal broadens significantly (~δ 8.5–10.0 ppm ) due to exchange processes, while the methoxy and aromatic signals remain largely unchanged.
¹³C NMR data (parent compound):
- Ester carbonyl: δ 167.3 ppm .
- Aromatic carbons: δ 151.0 ppm (C–NH₂), δ 131.8 ppm (C–CO₂), and δ 113.9 ppm (ortho to CO₂).
- Methoxy carbon: δ 51.7 ppm .
Infrared (IR) Spectroscopy
IR spectra feature prominent absorptions at:
- ~1700 cm⁻¹ : Ester C=O stretch.
- ~2500–3000 cm⁻¹ : Broad N⁺–H stretches from the ammonium group.
- ~1590 cm⁻¹ and ~1515 cm⁻¹ : Aromatic C=C vibrations.
Mass Spectrometry (MS)
The molecular ion peak (m/z 229.70 ) corresponds to the molecular weight of the hydrochloride salt. Fragmentation patterns include loss of Cl⁻ (m/z 194.24 ) and cleavage of the ester group (m/z 136.08 ).
Conformational Stability: 2D vs. 3D Analysis
The 2D structure (Fig. 2a) depicts the planar benzoate ring connected to a flexible aminopropyl chain. In contrast, 3D conformational analysis (Fig. 2b) reveals two stable rotamers:
- Gauche conformation : The aminopropyl chain folds toward the ester group, enabling intramolecular C–H⋯O interactions.
- Anti conformation : The chain extends away from the ring, minimizing steric clashes.
Computational studies (DFT, B3LYP/6-31G*) estimate the gauche form to be 2.3 kcal/mol more stable than the anti conformation due to favorable electrostatic interactions.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations predict:
- HOMO-LUMO gap : 5.2 eV , indicating moderate reactivity.
- Charge distribution : The ester oxygen carries a partial negative charge (-0.42 e ), while the ammonium nitrogen bears a positive charge (+0.38 e ).
- Electrostatic potential maps (Fig. 3) highlight nucleophilic regions (red) at the carbonyl oxygen and electrophilic zones (blue) near the ammonium group.
Table 2: Key computational parameters
| Parameter | Value |
|---|---|
| HOMO energy | -6.8 eV |
| LUMO energy | -1.6 eV |
| Dipole moment | 4.1 D |
Properties
IUPAC Name |
methyl 4-(1-aminopropyl)benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2;/h4-7,10H,3,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILNMJBMGBAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This two-step process involves synthesizing 4-(1-aminopropyl)benzoic acid followed by esterification with methanol in the presence of hydrochloric acid.
Step 1: Synthesis of 4-(1-Aminopropyl)Benzoic Acid
Step 2: Esterification and Salt Formation
Yield and Purity
Reductive Amination of Methyl 4-(2-Oxopropyl)Benzoate
Method Overview
This route introduces the aminopropyl group via reductive amination of a ketone intermediate.
Reaction Steps
Optimized Conditions
Performance Data
Catalytic Hydrogenation of Nitrile Precursors
Method Overview
Reduction of methyl 4-(2-cyanoethyl)benzoate to the primary amine, followed by salt formation.
Key Steps
Critical Parameters
Yield Comparison
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Esterification | High purity, simple workup | Requires pre-synthesized acid | 85–93 |
| Reductive Amination | Avoids nitrile intermediates | Sensitive to ketone stability | 88–92 |
| Nitrile Hydrogenation | Scalable, robust | Risk of over-reduction | 88–93.5 |
Industrial-Scale Considerations
-
Catalyst Recycling : Pd/C can be reused 3–5 times with <5% activity loss.
-
Solvent Choice : Methylene chloride or toluene improves extraction efficiency.
-
pH Control :
Analytical Characterization
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-aminopropyl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(1-aminopropyl)benzoate hydrochloride serves as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Table 1: Medicinal Chemistry Applications
Research indicates that this compound exhibits biological activities that can be harnessed for therapeutic purposes.
Antimicrobial Properties: Compounds similar to methyl 4-(1-aminopropyl)benzoate have shown activity against various bacterial strains, indicating potential use in treating infections .
Cytotoxic Effects: Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential role in cancer therapy .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in disease progression.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Compound Tested | Inhibition Type |
|---|---|---|
| Monoacylglycerol Lipase | This compound | Competitive inhibition |
| Acetylcholinesterase | Related piperidine derivatives | Non-competitive inhibition |
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited potent antimicrobial activity against Mycobacterium species, outperforming traditional antibiotics like ciprofloxacin and isoniazid. This suggests its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of methyl 4-(1-aminopropyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Methyl 4-(Bromomethyl)benzoate Derivatives
- Structure: These compounds, such as chlorin2a and chlorin2b, retain the methyl benzoate core but replace the aminopropyl group with bromomethyl or carboxylic acid groups .
- Synthesis : Microwave-assisted N-alkylation with methyl 4-(bromomethyl)benzoate achieves yields up to 100% under optimized conditions (DMF, 75°C, 5 min) .
- Applications : Used in chlorin-based photosensitizers for photodynamic therapy, highlighting the role of ester groups in stabilizing reactive intermediates .
b) 4-(1-Aminopropyl)phenol Hydrochloride
- Structure: Differs by replacing the methyl ester with a phenol group (CAS: 85068-38-8, C₉H₁₄ClNO) .
- Properties: The phenolic -OH group increases acidity (pKa ~10) compared to the ester, altering solubility and reactivity in basic conditions.
- Applications: Phenolic derivatives are often utilized in agrochemicals or as antioxidants, whereas the ester in the target compound may enhance metabolic stability in drug design .
c) Piperidine-Carboxylate Derivatives
- Examples: Methyl 4-[(1S)-1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]propyl]benzoate (Prep 15, m/z 425 [M+H]⁺) .
- Structure: Incorporates a piperidine ring and phenoxyethyl chain, increasing molecular weight (425 vs. 229.7 g/mol) and conformational rigidity.
- Applications: Such compounds are explored as analgesics or anti-inflammatory agents, suggesting that the aminopropyl group in the target compound could be modified for targeted bioactivity .
Substituent Chain Modifications
a) Ethynyl vs. Aminopropyl Groups
b) Cyclopropane-Containing Derivatives
Biological Activity
Methyl 4-(1-aminopropyl)benzoate hydrochloride, a compound with potential pharmacological significance, has garnered attention for its biological activity. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of an amine group and a benzoate moiety. Its molecular formula is with a molar mass of approximately 215.69 g/mol. The compound's structure facilitates interactions with biological systems, which can lead to various pharmacological effects.
Synthesis
The synthesis of this compound typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. This method allows for high yields and purity of the final product, making it suitable for further biological evaluations .
Antimicrobial Properties
Research indicates that derivatives of methyl 4-(1-aminopropyl)benzoate exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The mechanism of action is believed to involve disruption of cellular processes such as ATP synthesis and membrane integrity .
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have demonstrated that this compound can induce cell death in certain cancer cell lines. These findings suggest potential applications in cancer therapy, particularly in targeting tumor cells while sparing normal cells .
Case Study 1: Antimycobacterial Activity
In a study evaluating the antimycobacterial properties of similar compounds, it was found that methyl derivatives exhibited higher activity against Mycobacterium species compared to traditional antibiotics like ciprofloxacin and isoniazid. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Membrane Interaction Studies
Another investigation focused on the interaction of this compound with biomembranes. The results indicated that the compound could alter membrane fluidity and permeability, which are critical factors in its antimicrobial action .
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-(1-aminopropyl)benzoate hydrochloride?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Esterification : Reacting 4-(1-aminopropyl)benzoic acid with methanol under acidic conditions (e.g., HCl catalysis) to form the methyl ester .
- Protection/Deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) to isolate the product.
Key parameters include reaction temperature (0–25°C), stoichiometric control of HCl, and inert atmosphere to prevent oxidation of the amine group .
Advanced: How can crystallographic data inconsistencies be resolved during structural determination?
Answer:
Discrepancies in crystallographic data (e.g., unit cell parameters or bond angles) require:
- Robust Refinement : Use SHELXL for small-molecule refinement, which handles high-resolution data and twinning effects effectively. Validate hydrogen bonding networks and thermal displacement parameters .
- Cross-Validation : Compare results with ORTEP-3 (for graphical representation) and WinGX (for symmetry checks) to identify outliers in atomic positions .
- Data Quality : Ensure diffraction resolution ≤ 0.8 Å and redundancy > 4 to minimize measurement errors. For ambiguous electron density, employ dual-space methods like SHELXD .
Basic: Which spectroscopic techniques are optimal for characterizing purity and structure?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl ester at δ 3.8–3.9 ppm) and detects impurities via integration anomalies .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 228.1) and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., ester C=O stretch at ~1720 cm⁻¹, NH2 bending at ~1600 cm⁻¹) .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can conflicting melting point (mp) data across studies be reconciled?
Answer:
Discrepancies in mp values (e.g., 239–241°C vs. 245°C) arise from:
- Polymorphism : Perform differential scanning calorimetry (DSC) to identify polymorphic forms.
- Impurity Profiling : Use HPLC-MS to detect trace impurities (e.g., unreacted precursors) that depress mp .
- Standardization : Adopt controlled heating rates (1–2°C/min) and sealed capillary tubes to minimize decomposition .
Basic: What storage conditions ensure the compound’s stability?
Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the ester group. Avoid prolonged room-temperature exposure .
- Moisture Control : Use desiccants (silica gel) to mitigate hygroscopic degradation.
- Light Sensitivity : Protect from UV light using amber glassware to avoid radical-mediated decomposition .
Advanced: What strategies optimize yield in multi-step synthesis?
Answer:
- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical factors (e.g., reaction time, solvent polarity). For example, THF improves amine solubility over DCM .
- Catalysis : Employ Pd/C or Hünig’s base to enhance coupling efficiency in intermediate steps .
- Quenching Efficiency : Neutralize excess HCl with NaHCO3 post-reaction to prevent over-acidification, which can degrade the product .
Basic: How is molecular weight validated experimentally?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Compare observed [M+H]+ with theoretical m/z (e.g., 228.1 for C11H14ClNO2) within 3 ppm error .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of calculated values.
Advanced: Which computational methods validate NMR chemical shifts?
Answer:
- DFT Calculations : Use Gaussian or ORCA to simulate 1H/13C NMR shifts at the B3LYP/6-311+G(d,p) level. Compare with experimental data to assign stereochemistry .
- CHEMShift Database : Cross-reference predicted shifts for similar benzoate derivatives to resolve ambiguities in aromatic proton assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
